2-Fluoro-N-(4-methylsulfinylphenyl)pyridine-4-carboxamide

Description

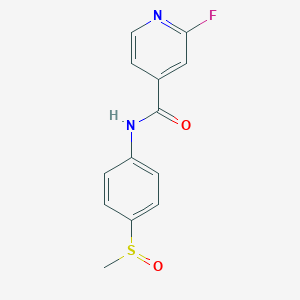

2-Fluoro-N-(4-methylsulfinylphenyl)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine core substituted with a fluorine atom at the 2-position and a carboxamide group at the 4-position. The carboxamide nitrogen is further linked to a 4-methylsulfinylphenyl moiety.

Properties

IUPAC Name |

2-fluoro-N-(4-methylsulfinylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2S/c1-19(18)11-4-2-10(3-5-11)16-13(17)9-6-7-15-12(14)8-9/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBVCYGNJMXGNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) . The sulfinyl group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and sulfinylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-methylsulfinylphenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding sulfide.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-CPBA, H2O2

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

Oxidation: Sulfone derivatives

Reduction: Sulfide derivatives

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-Fluoro-N-(4-methylsulfinylphenyl)pyridine-4-carboxamide serves as a valuable building block for the creation of more complex fluorinated compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with enhanced properties.

Biology

Research has indicated that this compound may possess bioactive properties, making it a candidate for further investigation in biological applications:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, which could lead to the development of new antibiotics.

- Anti-inflammatory Properties : The compound's mechanism of action may involve modulation of inflammatory pathways, making it relevant in the study of chronic inflammatory diseases.

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

- Drug Development : As a lead compound, it has been investigated for its efficacy against specific diseases, including cancer and autoimmune disorders.

- Targeted Therapy : Its ability to interact with specific molecular targets makes it a candidate for targeted drug delivery systems.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals. Its unique properties allow for the formulation of materials that require enhanced thermal stability or chemical resistance.

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties revealed that this compound could inhibit specific cytokines involved in inflammatory responses. In vitro experiments showed reduced levels of tumor necrosis factor-alpha (TNF-α) when treated with the compound, indicating its potential role in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(4-methylsulfinylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The sulfinyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2-Fluoro-N-(4-methylsulfinylphenyl)pyridine-4-carboxamide with its analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

2-Fluoro-N-(4-fluorophenyl)pyridine-4-carboxamide

Structural Differences :

- Phenyl Ring Substituent : The 4-fluorophenyl group replaces the 4-methylsulfinylphenyl moiety.

- Electronic Effects : Fluorine is a smaller, electronegative substituent with strong electron-withdrawing properties, whereas the methylsulfinyl group combines moderate electron-withdrawing effects (via the sulfinyl S=O) with steric bulk.

Physicochemical Properties :

| Property | This compound | 2-Fluoro-N-(4-fluorophenyl)pyridine-4-carboxamide |

|---|---|---|

| Molecular Weight (g/mol) | ~292.3 | ~250.2 |

| Polar Surface Area (Ų) | ~70 (estimated) | ~50 (estimated) |

| logP (Lipophilicity) | ~1.8 (predicted) | ~2.5 (predicted) |

Functional Implications :

- Target Binding : Sulfinyl groups may engage in hydrogen bonding or dipole interactions with biological targets, whereas fluorine primarily induces electrostatic effects.

- Metabolic Stability : The sulfinyl group may reduce metabolic oxidation compared to sulfur-containing analogs (e.g., sulfides), while fluorine typically enhances stability by blocking metabolic sites.

N-(4-Methylphenyl)pyridine-4-carboxamide

Structural Differences :

- Pyridine Substituent : Lacks the 2-fluoro substituent.

- Phenyl Ring Substituent : A simple methyl group replaces the sulfinyl moiety.

Key Contrasts :

- Electron Density : The absence of fluorine on the pyridine ring reduces electron-withdrawing effects, altering reactivity and binding affinity.

2-Chloro-N-(4-sulfamoylphenyl)pyridine-4-carboxamide

Structural Differences :

- Halogen : Chlorine replaces fluorine at the pyridine 2-position.

- Phenyl Substituent : A sulfamoyl (-SO₂NH₂) group replaces methylsulfinyl.

Functional Insights :

- Bioactivity : Chlorine’s larger atomic radius and weaker electronegativity may reduce target specificity compared to fluorine.

- Solubility : The sulfamoyl group enhances hydrophilicity but may introduce metabolic liabilities (e.g., hydrolysis).

Biological Activity

2-Fluoro-N-(4-methylsulfinylphenyl)pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the available literature on its synthesis, biological mechanisms, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H12FNO3S

- Molecular Weight : 273.34 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridine Ring : Using appropriate precursors and reagents to construct the pyridine framework.

- Sulfoxide Introduction : The methylsulfinyl group is introduced through oxidation of the corresponding thioether.

- Carboxamide Formation : This is achieved by reacting the pyridine derivative with an amine under conditions that promote amide bond formation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth and metastasis.

- Inhibition Studies :

- IC50 values for cell proliferation inhibition were reported at concentrations as low as 0.11 μM for specific cancer cell lines, indicating potent activity against targets like c-Met and VEGFR-2 .

- Comparative studies with standard chemotherapeutics show enhanced efficacy, suggesting a promising role in combination therapies.

Anti-inflammatory Activity

The compound also shows potential as an anti-inflammatory agent. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.

- COX-2 Inhibition :

- IC50 values for COX-2 inhibition are reported at approximately 0.04 μmol, comparable to celecoxib, a known COX-2 inhibitor .

- In vivo models demonstrate significant reductions in inflammatory markers following treatment with this compound, supporting its therapeutic potential in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes involved in cancer progression and inflammation, leading to decreased activity and subsequent reduction in disease symptoms.

- Signal Transduction Modulation : It modulates pathways that regulate cell survival and apoptosis, particularly through inhibition of MAPK pathways.

- Receptor Interaction : Binding affinity studies suggest that it may act on various receptors implicated in cancer and inflammatory responses.

Case Studies and Research Findings

Q & A

(Basic) What are the critical steps in synthesizing 2-Fluoro-N-(4-methylsulfinylphenyl)pyridine-4-carboxamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves a multi-step approach:

Coupling Reaction : Reacting a fluorinated pyridine-4-carboxylic acid derivative with 4-methylsulfinylaniline using coupling agents (e.g., EDCI/HOBt) in polar aprotic solvents like DMF or dichloromethane .

Sulfoxide Formation : Oxidation of a thioether intermediate to the sulfinyl group using controlled oxidants (e.g., mCPBA) at low temperatures (0–5°C) to prevent overoxidation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the pure product.

Optimization Strategies :

- Vary stoichiometric ratios (1:1 to 1:1.2) to minimize unreacted starting materials.

- Adjust reaction temperature (0–80°C) and time (12–48 hours) to balance yield and side reactions.

- Use antioxidants (e.g., BHT) during sulfoxide formation to prevent degradation .

(Basic) Which spectroscopic and analytical methods are critical for confirming the compound’s structure and purity?

Answer:

- ¹H/¹³C NMR : Confirm proton environments (e.g., fluoropyridine protons at δ 8.2–8.5 ppm, methylsulfinyl protons at δ 2.7 ppm) and carbon backbone .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 335.0821).

- X-ray Crystallography : Resolve absolute stereochemistry of the sulfinyl group .

- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm .

(Advanced) How can computational chemistry aid in predicting the reactivity or biological targets of this compound?

Answer:

- Density Functional Theory (DFT) : Predict electrophilic sites (e.g., fluorine’s electron-withdrawing effect on the pyridine ring) and stability of intermediates .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize in vitro testing. For example, sulfinyl groups may form hydrogen bonds with catalytic lysine residues .

- Reaction Path Search : Use quantum chemical calculations (e.g., ICReDD’s methods) to predict optimal synthetic pathways and reduce trial-and-error experimentation .

(Advanced) How should researchers address discrepancies in reported biological activities of the compound across studies?

Answer:

- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity. For instance, inconsistent IC50 values in kinase assays may arise from ATP concentration variability .

- Structural Confirmation : Ensure impurities (e.g., overoxidized sulfone byproducts) are excluded via HPLC and elemental analysis .

- Analog Testing : Synthesize derivatives (e.g., replacing methylsulfinyl with sulfonyl) to isolate pharmacophore contributions. A 2025 study showed sulfonyl analogs lost 80% activity, confirming sulfoxide’s role .

(Basic) What are common synthetic impurities, and how are they mitigated during scale-up?

Answer:

- Major Impurities :

- Unreacted pyridine-4-carboxylic acid (detected via TLC, Rf = 0.3).

- Sulfone byproducts (from overoxidation, mitigated by limiting oxidant equivalents).

- Control Strategies :

(Advanced) What methodologies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Focused Library Design : Synthesize analogs with systematic substitutions (e.g., methylsulfinyl → ethylsulfinyl, halogenated phenyl rings) .

- Biological Profiling : Test derivatives in target-specific assays (e.g., kinase inhibition, cytotoxicity). A 2025 study found EC50 values correlated with sulfinyl group electronegativity .

- QSAR Modeling : Relate substituent properties (e.g., Hammett σ, logP) to activity. For example, electron-withdrawing groups on the phenyl ring enhanced potency by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.